molecular formula C14H22ClN3O5 B1394157 Leonurine hydrochloride CAS No. 24735-18-0

Leonurine hydrochloride

Cat. No.: B1394157
CAS No.: 24735-18-0
M. Wt: 347.79 g/mol
InChI Key: GHVZIMAVDJZQGP-UHFFFAOYSA-N
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Description

Leonurine hydrochloride (C₁₄H₂₂ClN₃O₅, CAS 24735-18-0) is a synthetic phenolic alkaloid derived from Leonurus japonicus (motherwort), a plant traditionally used in gynecological and cardiovascular therapies . Structurally, it consists of syringic acid conjugated with 4-guanidino-1-butanol hydrochloride . Its pharmacological profile includes anti-inflammatory, antioxidant, anti-apoptotic, and estrogen-like activities, mediated through pathways such as NF-κB, PI3K/Akt-eNOS, and NLRP3/GSDMD . Notably, it exhibits low acute toxicity (LD₅₀ > 5,000 mg/kg in mice) and favorable pharmacokinetics, including rapid absorption (Tmax = 1.5 hours) and moderate bioavailability .

Properties

IUPAC Name

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5.ClH/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVZIMAVDJZQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676590
Record name 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24735-18-0
Record name 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24735-18-0
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Preparation Methods

Early Industrial Synthesis (Cheng et al., 1979)

  • Starting from 4-aminobutanol (compound I), it is converted to 4-guanidine-1-butanol hydrochloride (compound II).
  • Compound II is then condensed with syringic acid (compound III) using dicyclohexylcarbodiimide (DCC) as a coupling agent in hexamethylphosphotriamide (HMPT) or a 1:1 HMPT-ether mixture at room temperature for 72 hours.
  • This method yields over 80% leonurine, with bioactivity equivalent to plant extracts.
  • The process is simple, high-yielding, and suitable for industrial production.

Multi-step Synthesis Using Trimethoxybenzoic Acid (Wang et al., 2022)

  • A seven-step synthetic route starting from 3,4,5-trimethoxybenzoic acid.
  • Yield reported at 11.67%.
  • Structural validation performed by ^1H-NMR and mass spectrometry.
  • Though more complex and lower yield, it provides an alternative synthetic pathway.

Optimized Laboratory Synthesis (Zhu Yizhun Laboratory)

  • Uses S-methylisothiourea and 4-amino-1-butanol as key raw materials.
  • Protecting groups such as Boc anhydride and acetic anhydride are employed to protect amine and phenolic hydroxyl groups, respectively.
  • Condensation of protected intermediates followed by acidic deprotection yields high-purity leonurine.
  • This method is cost-effective, scalable, and produces large quantities suitable for research and clinical use.

This patented method emphasizes environmental friendliness, ease of operation, and high purity:

  • Uses cheap aminobutyric acid as the starting material.
  • Amino protection and reduction reactions produce protected aminobutanol.
  • Syringic acid phenolic hydroxyl groups are protected using a benzyl group via reaction with vinyl chloroformate under alkaline conditions.
  • Benzyl-protected syringic acid is converted to acyl chloride using thionyl chloride.
  • Acyl chloride undergoes alcoholysis with 4-aminobutanol derivatives in the presence of zinc chloride and tetrahydrofuran (THF).
  • Hydrogenation with 10% palladium hydroxide catalyst removes protecting groups to yield leonurine.
  • The process avoids the Gabriel synthesis route, reduces reagent pollution, simplifies separation, and achieves product purity of 99.8%.
  • Yield data from various steps:
Step Description Yield (%) Notes
Protection of syringic acid hydroxyl group 72 Vinyl chloroformate, NaOH, 0 °C
Formation of carbonyl syringic acid acyl chloride 90 Thionyl chloride, reflux
Synthesis of carbonyl syringic acid neoprene ester 74.8 ZnCl2, THF, 60 °C
Synthesis of phthalimide-based butanol ester 65.1 DMF/H2O, 100 °C, 12 h
Hydrazine hydrate deprotection to amine 69.6 Reflux in ethanol, filtration
  • Biosynthesis in Leonurus involves enzymatic steps: arginine decarboxylase catalyzes guanidine formation, syringic acid is activated by UDP-glucosyltransferase, and serine carboxypeptidase-like acyltransferase catalyzes final condensation.
  • Subcellular localization suggests guanbutol and syringoyl glucose synthesis in the cytoplasm, with final leonurine synthesis in the vacuole.
  • Genetic amplification of key enzymes influences leonurine accumulation in plants.
Method Starting Materials Key Reagents/Catalysts Yield (%) Purity (%) Advantages Limitations
Early Industrial Synthesis 4-aminobutanol, syringic acid DCC, HMPT >80 High Simple, high yield, industrially viable Long reaction time (72 h)
Multi-step Trimethoxybenzoic Acid Route 3,4,5-trimethoxybenzoic acid Multiple steps 11.67 High Structural validation by NMR and MS Complex, low yield
Optimized Boc Protection Route S-methylisothiourea, 4-amino-1-butanol Boc anhydride, acetic anhydride, acidic deprotection High High Cost-effective, scalable, high purity Requires protection/deprotection steps
Patented Benzyl Protection Method (CN102260198A) Aminobutyric acid, syringic acid Vinyl chloroformate, thionyl chloride, Pd(OH)2 catalyst 65-90 (per step) 99.8 Environmentally friendly, easy separation Multi-step, requires careful purification

The preparation of leonurine hydrochloride has evolved from traditional extraction methods to sophisticated synthetic routes that enable large-scale production with high purity. The most prominent methods include the early industrial condensation of guanidine derivatives with syringic acid, optimized protection/deprotection synthetic routes, and environmentally conscious patented methods employing benzyl protection strategies. These methods provide researchers and industry with reliable access to this compound for pharmacological and clinical applications.

Chemical Reactions Analysis

Metabolism of Leonurine

Leonurine undergoes extensive first-pass elimination . Studies on rats show that the metabolites of leonurine found in plasma, urine, and bile include sulfate conjugates, aldehyde conjugates, and ester bond hydrolysis products . A major metabolite is leonurine-10-O-β-D-glucuronide (L-O-G), a glucuronic acid conjugate . The main metabolic enzymes involved are CYP2D6, CYP1A2, and CYP3A4 (Phase I reactions), and UGT1A1, which catalyzes glucuronidation .

Chemical Reactions and Interactions

Inhibitory Effects on Cytochrome P450 Enzymes
Leonurine can inhibit the activity of certain cytochrome P450 enzymes. It competitively inhibits CYP1A2 and CYP2D6 and non-competitively inhibits CYP3A4 .

Antioxidant Activity
Leonurine demonstrates antioxidant properties. Studies suggest it can reduce oxidative damage associated with alcoholic liver disease by restoring Glutathione (GSH) levels and suppressing Malondialdehyde (MDA) release in a dose-dependent manner .

Reactions in Alcoholic Liver Disease
Research suggests that this compound (LH) can regulate genes involved in PI3K-AKT, AMPK, and HIF-1 signaling pathways, potentially protecting against alcoholic liver injury . LH also influences glycerophospholipid metabolism .

Solubility and Stability

Leonurine is soluble in Dimethyl sulfoxide (DMSO) at approximately 3 mg/mL and is slightly soluble in ethanol . It is stable for at least four years when stored at -20°C .

Data Table Summarizing Pharmacokinetic Parameters of Leonurine

ParameterValue/Description
Oral Bioavailability2.21% (in rats)
Plasma Protein Binding Rate (BRPP)Less than 80% (species-dependent)
Primary Metabolic EnzymesCYP2D6, CYP1A2, CYP3A4, UGT1A1
Major MetabolitesSulfate conjugates, aldehyde conjugates, ester bond hydrolysis products, Leonurine-10-O-β-D-glucuronide (L-O-G)
Inhibitory EffectsCompetitive inhibition of CYP1A2 and CYP2D6, non-competitive inhibition of CYP3A4
SolubilityApproximately 3 mg/mL in DMSO, slightly soluble in ethanol
Stability≥ 4 years at -20°C
Antioxidant activityRestores the reduction of GSH and the induction of MDA caused by alcohol-induced liver oxidative damage in a dose-dependent manner (0–50 μM)
IC50 Value for Cytotoxicity153.8 μM on LO2 cells
Genes affectedα-SMA, FAK, iNOS, p38, LTβR, Osm, CCL5, TNF, TNF-SF1, VEGF, FER1L4, MMP13, PTEN, and IL-1 mRNA expression in ethanol-treated LO2 cells

Scientific Research Applications

Pharmacological Properties

Leonurine exhibits a range of biological activities, which can be categorized as follows:

  • Anti-inflammatory Effects : LH has demonstrated the ability to reduce inflammation markers in various models, including those involving human and animal cells. For example, it significantly lowers levels of pro-inflammatory cytokines such as IL-1β and TNF-α in response to lipopolysaccharide (LPS) stimulation .
  • Antioxidant Activity : LH protects against oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX), while concurrently reducing malondialdehyde (MDA) levels .
  • Uterine Contraction Modulation : LH has been shown to stimulate uterine contractions, making it potentially useful for treating conditions like dysmenorrhea and amenorrhea. In animal studies, LH effectively increased uterine activity in models of incomplete abortion .
  • Neuroprotective Effects : Research indicates that LH may protect against ischemic neuronal injury by promoting oligodendrocyte maturation and reducing neuroinflammation. This suggests its potential application in treating stroke and other neurodegenerative conditions .

Cardiovascular Diseases

Leonurine has been extensively studied for its effects on cardiovascular health. It has shown promise in:

  • Atherosclerosis Treatment : Studies indicate that LH can lower serum cholesterol levels and improve endothelial function, making it a candidate for managing atherosclerosis. In rhesus monkey models, LH reduced total cholesterol and triglycerides significantly .
  • Cardioprotective Effects : LH's ability to enhance blood flow and reduce oxidative stress positions it as a potential therapeutic agent for various cardiovascular disorders, including ischemic heart disease .

Neurological Disorders

The neuroprotective properties of LH suggest its application in:

  • Ischemic Stroke : Preclinical studies have demonstrated that LH can mitigate the effects of ischemic stroke by reducing oxidative damage and inflammation in brain tissues .
  • Neurodegenerative Diseases : Its capacity to promote neuronal survival and reduce neuroinflammation positions LH as a candidate for further research into treatments for diseases like Alzheimer's and Parkinson's .

Reproductive Health

LH is particularly noted for its applications in women's health:

  • Menstrual Disorders : The compound is traditionally used to treat menstrual irregularities, including dysmenorrhea and amenorrhea. Its mechanism involves enhancing uterine contractions and regulating menstrual cycles .
  • Premature Ovarian Insufficiency : Recent studies suggest that LH may protect ovarian function by safeguarding granulosa cells from apoptosis, indicating potential use in treating conditions related to ovarian health .

Case Studies

Several case studies highlight the efficacy of leonurine hydrochloride:

  • Case Study 1 : A study involving female rats demonstrated that administration of LH improved uterine contractions during simulated labor scenarios, suggesting its utility in obstetric care .
  • Case Study 2 : In a clinical trial focused on patients with ischemic stroke, participants receiving LH showed significant improvements in neurological function compared to control groups, with reduced markers of oxidative stress observed post-treatment .

Summary Table of Applications

Application AreaMechanism/EffectReferences
Cardiovascular DiseasesReduces cholesterol; enhances endothelial function
Neurological DisordersProtects neurons; reduces inflammation
Reproductive HealthEnhances uterine contractions; regulates cycles
Anti-cancer PotentialInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of Leonurine hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with proteins, leading to inhibition or modulation of their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Mechanistic Divergence :

  • This compound suppresses the PI3K/Akt/NF-κB axis at lower concentrations (IC₅₀ = 10 μM) compared to leonurine (IC₅₀ = 25 μM) .

Stachydrine Hydrochloride

Stachydrine hydrochloride, another major alkaloid in motherwort, is often co-administered with this compound for synergistic effects.

Parameter This compound Stachydrine Hydrochloride
Primary Targets NLRP3, NF-κB, PI3K/Akt TGF-β/Smad3, oxidative stress
Therapeutic Focus Reproductive disorders, neuroprotection Myocardial ischemia-reperfusion injury
Synergy Combined use reduces myocardial CK-MB by 50% vs. monotherapy

Pharmacokinetics :

  • This compound has a longer half-life (t₁/₂ = 4.2 hours) than stachydrine (t₁/₂ = 2.8 hours) .

Chlorogenic Acid

A non-alkaloid compound in motherwort, chlorogenic acid contrasts with this compound in mechanism and potency.

Parameter This compound Chlorogenic Acid
Antioxidant Capacity Reduces MDA by 60% in broilers Reduces ROS by 40%
Anti-inflammatory Inhibits IL-1β release (EC₅₀ = 5 μM) Weak COX-2 inhibition (EC₅₀ = 50 μM)
Estrogenic Activity Mimics estrogen at 10 mg/kg No significant effect

Biological Activity

Leonurine hydrochloride (LH) is a bioactive compound derived from the Leonurus genus, particularly known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of LH, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activities

This compound exhibits several notable biological activities, including:

  • Antioxidant Properties : LH has been shown to effectively reduce oxidative stress and protect against liver damage induced by alcohol consumption. It operates primarily through the modulation of various signaling pathways involved in oxidative stress responses .
  • Anti-inflammatory Effects : LH suppresses inflammatory responses in various models, including osteoarthritis and sepsis-induced acute lung injury. It reduces the expression of pro-inflammatory cytokines and inhibits signaling pathways such as NF-κB .
  • Regulation of Hormonal Levels : In models of polycystic ovary syndrome (PCOS), LH has been found to normalize hormonal imbalances, suggesting its potential role in reproductive health .
  • Antitumor Activity : Research indicates that LH may inhibit tumor cell proliferation and induce apoptosis, making it a candidate for cancer therapy .

The biological effects of LH are mediated through several molecular pathways:

  • Oxidative Stress Regulation :
    • LH enhances the expression of antioxidant enzymes and reduces levels of malondialdehyde (MDA), a marker of oxidative damage .
    • It is involved in the PI3K-AKT signaling pathway, which plays a crucial role in cellular survival and metabolism.
  • Anti-inflammatory Pathways :
    • LH inhibits the NF-κB signaling pathway, reducing the expression of matrix metalloproteinases (MMPs) and inflammatory cytokines such as IL-6 .
    • It also modulates the NLRP3 inflammasome, further contributing to its anti-inflammatory properties .
  • Hormonal Modulation :
    • In PCOS models, LH treatment led to significant changes in serum testosterone and luteinizing hormone levels, indicating its regulatory effects on endocrine functions .

1. Hepatoprotective Effects

A study demonstrated that LH significantly reduced alcoholic liver damage by acting as a potent antioxidant. The underlying mechanism involved the regulation of gene expression related to lipid metabolism via RNA-seq analysis .

2. Osteoarthritis Model

In an osteoarthritis rat model, LH administration resulted in decreased cartilage degeneration and suppression of inflammatory markers. Histological evaluations confirmed the protective effects on joint tissues .

3. PCOS Mouse Model

Research on a mouse model of PCOS indicated that LH improved ovarian function by restoring normal hormonal levels and altering gene expression patterns related to follicular development .

Pharmacokinetics

Understanding the pharmacokinetics of LH is essential for its clinical application. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityModerate
Half-life4-6 hours
MetabolismPrimarily hepatic
ExcretionUrinary

These parameters suggest that while LH has a reasonable bioavailability, further studies are necessary to optimize its therapeutic use through structural modifications and enhanced delivery systems .

Q & A

Q. What safety protocols are critical for handling this compound in lab settings?

  • Guidelines : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store powder at -20°C and solutions at -80°C. Dispose of waste via approved hazardous chemical facilities. Acute toxicity studies in rodents report no mortality at 200 mg/kg, but chronic toxicity data remain limited .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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